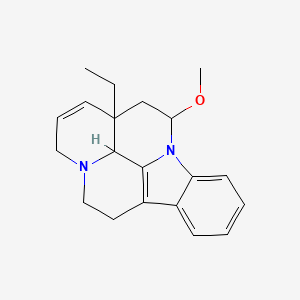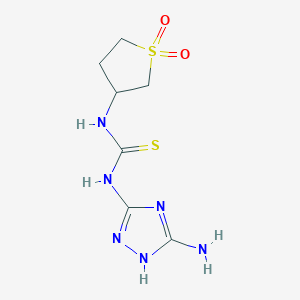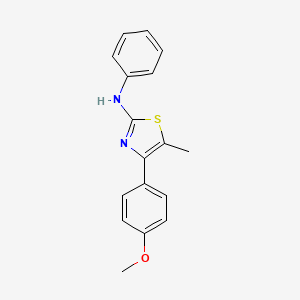
3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced through nucleophilic substitution using a trifluoromethoxy reagent, such as trifluoromethoxy iodide (CF3OI), under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, such as sulfonic acids or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while oxidation may produce a sulfonic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes involving sulfonamide interactions.
Medicine: Potential use as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: Applications in the development of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide: Similar structure with the bromine atom at the para position.
3-Chloro-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide: Chlorine atom instead of bromine.
3-Bromo-N-(1-methyl-2-methoxyethyl)-benzenesulfonamide: Methoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide may confer unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. These properties can enhance its potential as a pharmaceutical agent or chemical reagent.
Propiedades
Fórmula molecular |
C10H11BrF3NO3S |
|---|---|
Peso molecular |
362.17 g/mol |
Nombre IUPAC |
3-bromo-N-[1-(trifluoromethoxy)propan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H11BrF3NO3S/c1-7(6-18-10(12,13)14)15-19(16,17)9-4-2-3-8(11)5-9/h2-5,7,15H,6H2,1H3 |
Clave InChI |
MVBAKQAZXCFVHT-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(F)(F)F)NS(=O)(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)


![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B12114502.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)
![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)
